molecular formula C5H11BrO B1601201 1-Bromo-3-methoxybutane CAS No. 54149-15-4

1-Bromo-3-methoxybutane

Cat. No. B1601201
CAS RN: 54149-15-4
M. Wt: 167.04 g/mol
InChI Key: WZWJYFKJSMJHDO-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxybutane is a chemical compound with the formula C5H11BrO . It has a molecular weight of 167.044 .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-methoxybutane can be represented by the InChI string: InChI=1S/C5H11BrO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Bromo-3-methoxybutane has a molecular weight of 167.044 . Unfortunately, other specific physical and chemical properties were not found in the search results.

Safety And Hazards

1-Bromo-3-methoxybutane is considered hazardous. It is flammable and can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-bromo-3-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWJYFKJSMJHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10528907
Record name 1-Bromo-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methoxybutane

CAS RN

54149-15-4
Record name 1-Bromo-3-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10528907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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